molecular formula C14H19NO3 B13013451 Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13013451
M. Wt: 249.30 g/mol
InChI Key: WDEWEEAIKZZIRC-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with a methoxyphenyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with methylamine and subsequent cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a suitable solvent such as toluene or dichloromethane, and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can influence the compound’s overall conformation and activity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrrolidine ring make it particularly interesting for studies involving receptor binding and enzyme inhibition .

Biological Activity

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving pyrrolidine derivatives. The structure features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate moiety, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.

  • Case Study : A study evaluated the cytotoxicity of related pyrrolidine derivatives against A549 cells, revealing dose-dependent responses with IC50 values ranging from 10 to 30 µM for the most potent derivatives .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Preliminary data suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria.

  • Research Findings : In vitro assays demonstrated that certain derivatives of pyrrolidine exhibited effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .

3. Neuropharmacological Effects

There is emerging evidence that this compound may interact with neuropeptide receptors, potentially influencing neuropharmacological pathways.

  • Study Insights : Research on related compounds indicated that they could act as antagonists at neuropeptide FF receptors, which are implicated in pain modulation and other neurological processes .

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
  • Receptor Modulation : The interaction with various receptors suggests potential roles in modulating neurotransmission and cellular signaling pathways.

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerIC50: 10-30 µM (A549)
AntimicrobialMIC: 5 µg/mL (S. aureus)
NeuropharmacologicalReceptor antagonism

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-15-8-11(12(9-15)14(16)18-3)10-6-4-5-7-13(10)17-2/h4-7,11-12H,8-9H2,1-3H3

InChI Key

WDEWEEAIKZZIRC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2OC

Origin of Product

United States

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